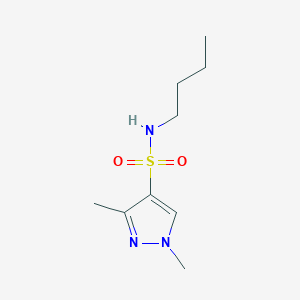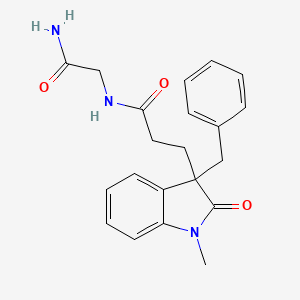![molecular formula C22H26N2O2 B5500853 2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The scientific interest in acetamide derivatives, including compounds like "2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide," lies in their diverse pharmacological activities and their applications in drug development. These compounds are studied for their potential in treating various diseases due to their structural versatility and ability to interact with biological targets.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, and other key steps. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with anticancer activity, was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of reagents like lutidine and TBTU under cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure is elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and LC-MS. These techniques reveal the arrangement of atoms within the molecule and their stereochemical relationships. For example, the structural determination of similar acetamide derivatives showed orthorhombic crystal systems and specific hydrogen bonding patterns critical for their biological activity (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are fundamental for modifying their chemical structure and tuning their biological activities. Their reactivity is influenced by the presence of functional groups such as the acetamide moiety, which can undergo hydrolysis under certain conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are key for understanding the compound's behavior in biological systems and its formulation into drugs. The crystal structure, in particular, provides insights into the compound's stability and solubility.
Chemical Properties Analysis
The chemical properties, such as pKa, reactivity, and stability under various conditions, are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties determine how the compound interacts with biological targets and its suitability for drug development.
- (Sharma et al., 2018) for synthesis and molecular structure analysis.
- (Barlow et al., 1991) and (Costello et al., 1991) for insights into chemical reactions and pharmacological properties.
Applications De Recherche Scientifique
Chemoselective Acetylation for Antimalarial Drug Synthesis
Chemoselective monoacetylation of amino groups, as in the synthesis of N-(2-hydroxyphenyl)acetamide, plays a crucial role in the natural synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction were explored using immobilized lipase as the catalyst, highlighting the importance of such chemical modifications in developing antimalarial therapeutics (Magadum & Yadav, 2018).
Comparative Metabolism of Chloroacetamide Herbicides
Research into the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, which share a structural resemblance with the compound , has been conducted to understand their biotransformation in human and rat liver microsomes. This study provides insights into the metabolic pathways that might be relevant for the environmental and toxicological assessment of similar compounds (Coleman et al., 2000).
Marine Actinobacterium-Derived Metabolites
The isolation of bioactive metabolites from marine actinobacteria, including compounds structurally related to the target acetamide, underscores the potential of natural sources in discovering new drugs with cytotoxic activities. Such studies highlight the importance of marine biodiversity in pharmacological research and drug discovery processes (Sobolevskaya et al., 2007).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis and evaluation of 2-(substituted phenoxy) acetamide derivatives have shown potential anticancer, anti-inflammatory, and analgesic activities. Such research demonstrates the therapeutic potential of acetamide derivatives in treating various conditions, including cancer and inflammation (Rani et al., 2014).
Photocatalytic Degradation of Pharmaceuticals
Studies on the photocatalytic degradation of pharmaceuticals like acetaminophen, which is structurally related to the target compound, provide valuable insights into environmental remediation techniques. These findings are crucial for developing methods to remove pharmaceutical contaminants from water sources, highlighting the environmental applications of research on acetamide compounds (Jallouli et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-17-6-8-18(9-7-17)16-21(25)23-20-12-10-19(11-13-20)22(26)24-14-4-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUCWQFOAUHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)
![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)
![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)
![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)
![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)
![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)